6-fluoro-3-methyl-1H-indole
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Overview
Description
6-Fluoro-3-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and is a core structure in various bioactive molecules, including tryptophan, serotonin, and many alkaloids .
Mechanism of Action
Target of Action
6-Fluoro-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a wide range of targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For example, some indole derivatives have been shown to inhibit enzymes, block receptor signaling, or interfere with the function of other proteins . The presence of the fluorine atom in the 6-position of the indole ring could influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
This compound, like other indole derivatives, is likely to affect multiple biochemical pathways. Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways . For example, some indole derivatives have antiviral activity and may interfere with viral replication pathways . Others have anti-inflammatory activity and may affect pathways involved in inflammation . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
For example, fluorine atoms are often added to drug molecules to improve their metabolic stability, as fluorine-carbon bonds are typically resistant to metabolic breakdown . The methyl group could also influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level . For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of the target enzyme and alter the levels of its downstream products . If it acts as a receptor antagonist, it could block receptor signaling and affect cellular processes regulated by the receptor .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . The presence of other molecules, such as proteins or lipids, could also influence the compound’s action by affecting its distribution or by competing for its targets . Additionally, the compound’s stability could be affected by factors such as temperature, light, and the presence of oxidizing or reducing agents .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives are known to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Indole derivatives are known to have various effects at different dosages in animal models .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoro-3-methyl-1H-indole can be synthesized through several methods. One common approach involves the nitration of indoline followed by reduction and cyclization . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as halogenation and nitration.
Oxidation and Reduction: The compound can be oxidized to form indole-3-carboxylic acid derivatives or reduced to form indoline derivatives.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Halogenated Indoles: Formed through halogenation reactions.
Indole-3-carboxylic Acids: Formed through oxidation reactions.
Indoline Derivatives: Formed through reduction reactions.
Scientific Research Applications
6-Fluoro-3-methyl-1H-indole has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Another fluorinated indole derivative with similar chemical properties.
3-Methylindole: Lacks the fluorine atom but shares the methyl substitution at the 3-position.
5-Fluoro-3-methyl-1H-indole: Similar structure but with the fluorine atom at the 5-position.
Uniqueness
6-Fluoro-3-methyl-1H-indole is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and biological activity. The presence of the fluorine atom at the 6-position enhances its stability and binding affinity in biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-fluoro-3-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGKRQBSCLQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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